molecular formula C15H16O2 B14297386 Methyl 2-methyl-7-phenylhepta-2,4,6-trienoate CAS No. 122001-44-9

Methyl 2-methyl-7-phenylhepta-2,4,6-trienoate

Cat. No.: B14297386
CAS No.: 122001-44-9
M. Wt: 228.29 g/mol
InChI Key: LKJOYASAMRYNBC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-7-phenylhepta-2,4,6-trienoate is a chemical compound known for its unique structure and properties It is characterized by a hepta-2,4,6-trienoate backbone with a methyl group at the second position and a phenyl group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-7-phenylhepta-2,4,6-trienoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-7-phenylhepta-2,4,6-trienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-7-phenylhepta-2,4,6-trienoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-7-phenylhepta-2,4,6-trienoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4,6-decatrienoate: Known for its use as a pheromone in insect communication.

    Methyl 7-phenylhepta-2,4,6-trienoate: Shares a similar backbone but lacks the methyl group at the second position.

Uniqueness

Methyl 2-methyl-7-phenylhepta-2,4,6-trienoate is unique due to the presence of both a methyl and a phenyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

122001-44-9

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

methyl 2-methyl-7-phenylhepta-2,4,6-trienoate

InChI

InChI=1S/C15H16O2/c1-13(15(16)17-2)9-5-3-6-10-14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

LKJOYASAMRYNBC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC=CC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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